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molecular formula C9H7F3O3 B1583288 3-(Trifluoromethyl)mandelic acid CAS No. 349-10-0

3-(Trifluoromethyl)mandelic acid

Cat. No. B1583288
M. Wt: 220.14 g/mol
InChI Key: WECBNRQPNXNRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588749

Procedure details

A solution of 3-trifluoromethylbenzaldehyde (69.2 g) in ether (250 ml) was shaken with a solution of sodium metabisulphite (84.5 g) in water (85 ml). The mixture was cooled in the refrigerator overnight, the solid was collected, washed with a little propan-2-ol and dried (120 g). The bisulphite addition complex was suspended in a mixture of water (70 ml) and ether (250 ml) with rapid stirring during the addition of a solution of potassium cyanide (28.5 g) in water (85 ml). The mixture was stirred until all the solid was dissolved and the two layers were clear (ca 2 h). The ethereal layer was separated, evaporated and hydrochloric acid (400 ml) was added. The mixture was stirred on the steam bath for 5 h, cooled. The residue was taken up in the minimum amount of 4N sodium hydroxide solution, washed with ether, acidified with hydrochloric acid and extracted into chloroform. The chloroform extracts were dried and evaporated to an oil (61.8 g) which crystallised on standing.
Quantity
69.2 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].S(S([O-])=O)([O-])(=O)=[O:14].[Na+].[Na+].CC[O:24][CH2:25]C>O>[OH:7][CH:6]([C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:4]=1)[C:25]([OH:24])=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
69.2 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Name
Quantity
84.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring during the addition of a solution of potassium cyanide (28.5 g) in water (85 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in the refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with a little propan-2-ol
CUSTOM
Type
CUSTOM
Details
dried (120 g)
ADDITION
Type
ADDITION
Details
The bisulphite addition complex
ADDITION
Type
ADDITION
Details
was suspended in a mixture of water (70 ml) and ether (250 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred until all the solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
(ca 2 h)
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
hydrochloric acid (400 ml) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred on the steam bath for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil (61.8 g) which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Name
Type
Smiles
OC(C(=O)O)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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